

# 1A-116: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 1A-116

Cat. No.: B604931

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the Rac1 inhibitor, **1A-116**, including its chemical properties, mechanism of action, and preclinical data.

## Core Properties of 1A-116

**1A-116** is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. It has garnered significant interest in oncological research due to its antitumoral and antimetastatic properties observed in various cancer models.

Property	Value
CAS Number	1430208-73-3
Molecular Weight	307.31 g/mol
Chemical Formula	C <sub>16</sub> H <sub>16</sub> F <sub>3</sub> N <sub>3</sub>

## Mechanism of Action

**1A-116** functions as a specific inhibitor of Rac1, a key regulator of numerous cellular processes, including actin cytoskeleton dynamics, cell proliferation, and migration. The inhibitory action of **1A-116** is highly specific and depends on the presence of the tryptophan-56 (W56) residue within the Rac1 protein.[1][2] This specificity ensures that it does not significantly affect the activity of closely related GTPases, such as Cdc42.[3]

The primary mechanism of **1A-116** involves the disruption of the protein-protein interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[4] GEFs are responsible for activating Rac1 by promoting the exchange of GDP for GTP. By blocking this interaction, **1A-116** prevents Rac1 activation and the subsequent downstream signaling events.[1][4] Several GEFs, including Vav, Tiam1, and Dbl, have been identified as being inhibited by **1A-116** from binding to Rac1.[1]

The inhibition of the Rac1 signaling pathway by **1A-116** leads to a variety of cellular effects that contribute to its anti-cancer activity. These include the induction of apoptosis, inhibition of cell proliferation, and a reduction in cell migration and invasion.[1][5]

## Preclinical In Vitro Efficacy

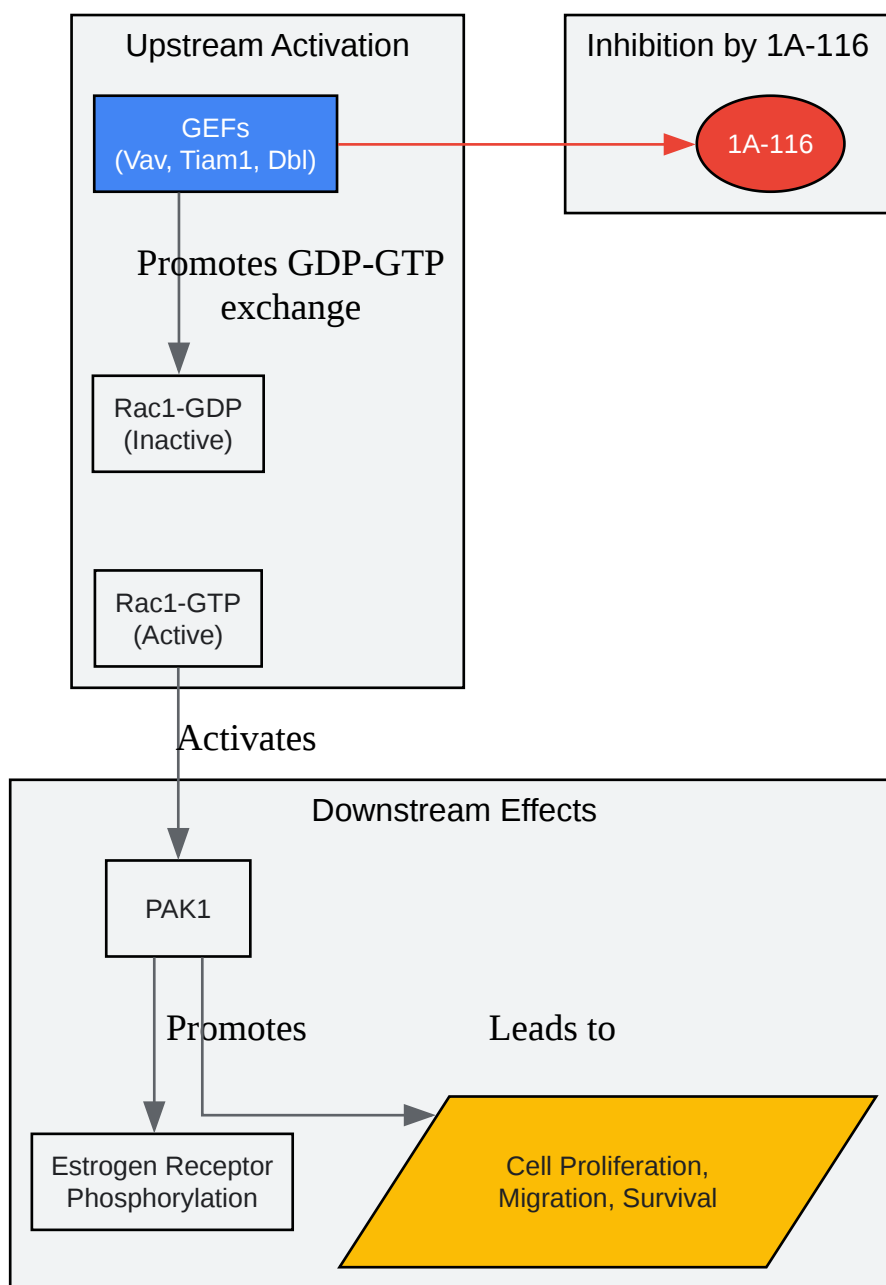
The anti-proliferative activity of **1A-116** has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values highlight its potency.

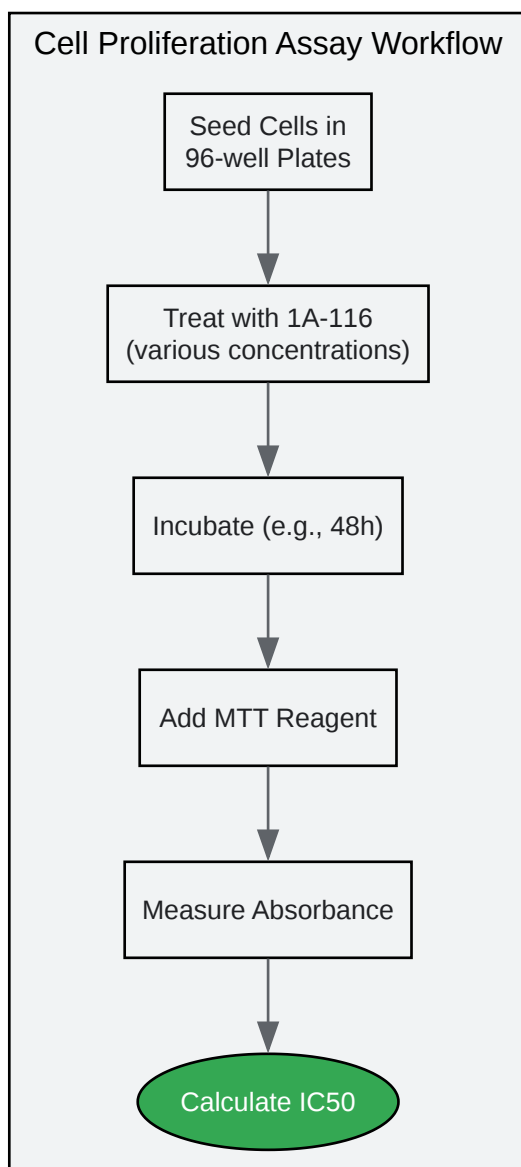
Cell Line	Cancer Type	IC <sub>50</sub> (μM)
F3II	Mammary Adenocarcinoma	4
MDA-MB-231	Breast Cancer	21
LN229	Glioblastoma	Not specified
U87MG	Glioblastoma	Not specified

Table of IC<sub>50</sub> values for **1A-116** in various cancer cell lines as determined by cell proliferation assays.[1][5][6]

## Signaling Pathway Inhibition

**1A-116** has been shown to effectively inhibit the Rac1-PAK1 signaling axis. This pathway is crucial for cell survival and proliferation in certain cancers. Furthermore, in tamoxifen-resistant breast cancer cells, **1A-116** has been observed to restore sensitivity to tamoxifen by inhibiting this pathway and reducing the phosphorylation of the estrogen receptor.[7]





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